5-Fluoroisatin
Overview
Description
5-Fluoroisatin: is a fluorinated derivative of isatin, characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its chemical formula is C8H4FNO2 , and it has a molecular weight of 165.12 g/mol . This compound is known for its deep red color and is used as a building block in various chemical syntheses . This compound has been reported as a precursor to the drug Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors .
Mechanism of Action
Target of Action
5-Fluoroisatin, a fluorinated indole derivative, contains a fluorine at the 5-position and two carbonyls at the 2,3-positions . The carbonyl group at the 3-position reacts with amines or hydrazines to form imines or hydrazones that function as Schiff bases . These Schiff bases are the primary targets of this compound .
Mode of Action
The Schiff base based on this compound coordinates to cobalt, yielding Co-isatin complexes . The metal complexes catalyze oxidative condensation reactions in air by generating singlet oxygen under sunlight . This interaction with its targets leads to changes in the chemical structure and properties of the targets, thereby affecting their function.
Biochemical Pathways
It is known that the compound plays a role in the oxidative condensation reactions . These reactions can affect various downstream effects, including the generation of singlet oxygen and the formation of new compounds .
Pharmacokinetics
It is known that the compound’s solubility and dissolution rates can be modulated through pharmaceutical cocrystallization . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .
Result of Action
It has been reported as the precursor of the sunitinib (sutent) drug . Sunitinib has been approved by the Food and Drugs Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to catalyze oxidative condensation reactions is dependent on the presence of sunlight . This suggests that the compound’s action, efficacy, and stability can be affected by light exposure and other environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Fluoroisatin has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy . It has also been used in non-invasive detection of peroxynitrite (ONOO(-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ)
Cellular Effects
It has been used in the synthesis of bis-Schiff bases, via condensation with aromatic primary bis-amines in water suspension medium without using any organic solvent or acid catalyst . This suggests that this compound may have potential effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of bis-Schiff bases
Temporal Effects in Laboratory Settings
It has been used in the synthesis of bis-Schiff bases , suggesting that it may have potential long-term effects on cellular function observed in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoroisatin can be synthesized through several methods. One common method involves the fluorination of isatin using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction typically takes place in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisatin undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 5-fluoroindoline derivatives.
Substitution: The carbonyl group at the 3-position reacts with amines or hydrazines to form imines or hydrazones, which function as Schiff bases.
Common Reagents and Conditions:
Oxidation: mCPBA in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Primary amines or hydrazines in an organic solvent like ethanol.
Major Products:
Isatoic anhydride: from oxidation.
5-Fluoroindoline: derivatives from reduction.
Schiff bases: from substitution reactions.
Scientific Research Applications
Chemistry: 5-Fluoroisatin is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of Schiff bases, which are used as ligands in coordination chemistry .
Biology: In biological research, this compound is used as a probe for the detection of peroxynitrite in live cells. It is also involved in the synthesis of compounds with potential antiviral and antimicrobial activities .
Medicine: this compound derivatives have been investigated for their potential as anticancer agents. The compound itself is a precursor to Sunitinib, a drug approved by the Food and Drug Administration for the treatment of renal cell carcinoma and gastrointestinal stromal tumors .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Isatin: The parent compound of 5-fluoroisatin, known for its wide range of biological activities.
5-Bromoisatin: Another halogenated derivative of isatin with similar chemical properties.
5-Chloroisatin: A chlorinated derivative of isatin used in similar applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a valuable building block in drug development .
Properties
IUPAC Name |
5-fluoro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODDAXOSGGARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284821 | |
Record name | 5-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-69-6 | |
Record name | 443-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoroisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action of 5-fluoroisatin is still under investigation, research suggests it interacts with various biological targets. For instance, this compound derivatives have been explored as potential anticancer agents due to their inhibitory activity against indoleamine-2,3-dioxygenase (IDO). [] Furthermore, some derivatives have shown significant inhibitory effects against the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, suggesting potential anti-angiogenic properties. [] More research is needed to fully elucidate the specific interactions and downstream consequences of this compound with these and other potential targets.
A:
ANone: The provided research papers primarily focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives. Information regarding its material compatibility, stability under different environmental conditions, or specific applications beyond the biomedical context is limited. Further investigation is needed to assess its suitability for various applications and its performance under diverse conditions.
ANone: The provided research papers do not highlight any inherent catalytic properties of this compound. Its primary role in these studies is as a building block or scaffold for synthesizing a variety of derivatives with potential biological activities.
ANone: Yes, computational chemistry plays a crucial role in understanding the properties of this compound. For example:
- Crystal Structure Prediction: Researchers have used computational methods to predict the crystal structures of this compound and its derivatives. These studies aid in understanding the solid-state behavior and polymorphism of the compound. [, ]
- Molecular Docking: Docking simulations have been performed to evaluate the binding affinity and interactions of this compound derivatives with various biological targets, such as estrogen receptor alpha (ERα) and VEGFR-2 kinase. [, ]
- Energy Decomposition Analysis: This computational technique has been used to analyze the intermolecular interaction energies within the crystal structures of this compound, providing insights into its mechanical properties. []
ANone: Modifying the structure of this compound significantly impacts its biological activity. Numerous studies have focused on synthesizing and evaluating a wide range of derivatives to explore these relationships:
- Substitutions at the 3-position: Introducing various groups at the 3-position of the isatin ring, such as thiosemicarbazones, oximes, and urea derivatives, has led to the identification of compounds with promising antitumor, antibacterial, and antiviral activities. [, , , , , ]
- Mannich Base Formation: Reacting this compound with formaldehyde and secondary amines yields Mannich bases with altered biological profiles, including enhanced anti-inflammatory and anti-tubercular activities. []
- Metal Complex Formation: Complexes of this compound Schiff bases with transition metals, such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), have been synthesized and evaluated for their antibacterial activity. [, ]
ANone: While the provided research predominantly focuses on the synthesis and biological evaluation of this compound derivatives, information regarding the compound's intrinsic stability and specific formulation strategies is limited within these studies.
ANone: The available research primarily centers on the synthesis, structural characterization, and initial biological evaluations of this compound and its derivatives. Comprehensive data regarding the remaining aspects, such as SHE regulations, detailed pharmacological profiles, in vivo efficacy, toxicity studies, environmental impact, and other specific applications, are not extensively covered within these studies.
ANone: The research on this compound demonstrates a strong interdisciplinary nature, integrating knowledge from various scientific fields:
- Organic Chemistry: The synthesis of this compound derivatives relies heavily on organic chemistry principles and techniques. [, , ]
- Medicinal Chemistry: Researchers in medicinal chemistry utilize this compound as a scaffold to design and develop novel compounds with potential therapeutic applications, particularly in cancer and infectious diseases. [, , , ]
- Computational Chemistry: Computational tools and simulations play a crucial role in predicting the properties, understanding the binding modes, and guiding the design of this compound derivatives. [, , ]
- Biology and Pharmacology: Biological assays and pharmacological evaluations are essential to assess the activity, efficacy, and potential mechanism of action of this compound derivatives. [, , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.